N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
“N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives . These compounds have been reported to possess diverse pharmacological properties such as anticancer, antitubercular, antibacterial, antifungal, and others .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives has been reported to be achieved under microwave activation using 2-amino-5-substituted-1,3,4-thiadiazoles and appropriate bromo ketones as materials . The reactions demonstrated the benefits of microwave reactions: convenient operation, short reaction time, and good yields .Molecular Structure Analysis
The molecular structure of “this compound” can be characterized by techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds can be facilitated by microwave activation . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles under mild transition-metal-free conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be determined using spectroscopic techniques such as IR, NMR, and Mass spectroscopy .Scientific Research Applications
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide, are explored for their antitumor properties. Studies have shown that certain imidazole derivatives have passed preclinical testing stages, indicating their potential as new antitumor drugs. These compounds are of interest for both the development of new drugs with diverse biological properties and the synthesis of compounds with specified antitumor activity (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Therapeutic Versatility of Imidazo[2,1-b]thiazoles
Imidazo[2,1-b]thiazoles are recognized for their broad pharmacological activities. Research on derivatives of imidazo[2,1-b]thiazole, including the specific compound , has been focused on developing new molecules that exhibit a wide range of pharmacological actions. These derivatives have been part of therapeutic agents, underscoring their significance in medicinal chemistry (Shareef, Khan, Babu, & Kamal, 2019).
Antioxidant and Anti-inflammatory Agents from Benzofused Thiazole Derivatives
Research into benzofused thiazole derivatives, similar in structure to the compound , has aimed at developing alternative antioxidant and anti-inflammatory agents. These derivatives have shown distinct anti-inflammatory activity compared to standard references and potential antioxidant activity against reactive radical species. This suggests their importance as templates for evaluating new anti-inflammatory agents and antioxidants (Raut et al., 2020).
CNS Acting Drugs from Benzimidazoles, Imidazothiazoles, and Imidazoles
Benzimidazole, imidazothiazole, and imidazole, including compounds structurally related to this compound, are studied for their potential in treating central nervous system (CNS) diseases. These compounds have shown various CNS effects, including depressant and stimulant activities, due to the presence of heteroatoms such as nitrogen, oxygen, and sulfur. This highlights their potential for synthesis into more potent CNS drugs (Saganuwan, 2020).
Mechanism of Action
Target of Action
The primary target of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the survival and virulence of Mtb .
Mode of Action
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide interacts with its target, Pantothenate synthetase, resulting in the inhibition of the enzyme . This interaction disrupts the normal functioning of the enzyme, leading to a decrease in the survival and virulence of Mtb .
Biochemical Pathways
The inhibition of Pantothenate synthetase by N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide affects the biosynthesis of Coenzyme A (CoA), a critical component in various metabolic pathways . The disruption of these pathways leads to a decrease in the survival and virulence of Mtb .
Pharmacokinetics
The compound was designed and predicted using in silico admet .
Result of Action
The result of the action of N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is the inhibition of the growth of Mtb . This is achieved by inhibiting the activity of Pantothenate synthetase, leading to a decrease in the survival and virulence of Mtb .
Future Directions
The future directions in the research of “N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamide” and similar compounds could involve the design and synthesis of novel imidazo[2,1-b]thiazole analogues for various pharmacological applications . Further development of regioselective C–H chalcogenation and functionalization of substituted benzo[4,5]imidazo[2,1-b]thiazoles are also underway .
Properties
IUPAC Name |
N-benzyl-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-25-16-9-7-15(8-10-16)17-12-23-18(13-26-20(23)22-17)19(24)21-11-14-5-3-2-4-6-14/h2-10,12-13H,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCSIOXMUZWBBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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